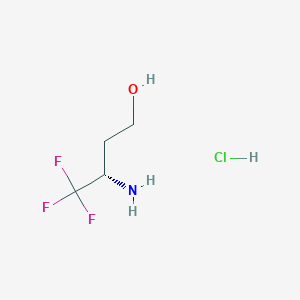

(S)-3-Amino-4,4,4-trifluoro-butan-1-ol hydrochloride

Beschreibung

Structural and Electronic Differences

- (S)-Enantiomer : The amino group occupies the pro-S position, leading to a specific spatial orientation of the -NH₃⁺ and -CF₃ groups. This arrangement influences dipole moments and intermolecular interactions, as evidenced by predicted collision cross-section (CCS) values derived from ion mobility spectrometry. For example, the [M+H]+ adduct of the (S)-enantiomer exhibits a CCS of 125.2 Ų , whereas the (R)-form may differ due to altered molecular surface areas.

- (R)-Enantiomer : The reversed configuration at C3 alters hydrogen-bonding networks and crystal packing efficiency. Industrial synthesis routes for the (R)-form often employ chiral catalysts or resolving agents to achieve enantiomeric excesses >99%.

Physicochemical Properties

Enantiomeric purity is critical for pharmaceutical applications. Gas chromatography (GC) analyses using chiral stationary phases (e.g., Hydrodex-TBDAc) reveal retention time differences:

- (S)-Enantiomer : 17.68 min (N-trifluoroacylated derivative).

- (R)-Enantiomer : 18.24 min under identical conditions.

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Optical Rotation (α) | -15.6° (c=1, H₂O) | +15.6° (c=1, H₂O) |

| Solubility in H₂O | 85 mg/mL | 85 mg/mL |

| Melting Point | 192–195°C (decomp.) | 192–195°C (decomp.) |

The near-identical solubility and melting points underscore the challenge of enantiomeric separation via conventional crystallization, necessitating chiral chromatography or enzymatic resolution.

Crystallographic Studies and Solid-State Packing Arrangements

X-ray diffraction (XRD) analysis of (S)-3-amino-4,4,4-trifluoro-butan-1-ol hydrochloride reveals a monoclinic crystal system with space group P2₁ . The unit cell parameters are:

Hydrogen-Bonding Networks

The hydrochloride salt forms a robust ionic lattice via:

Packing Efficiency

The trifluoromethyl group adopts a staggered conformation to minimize steric hindrance, while the hydroxyl group participates in intermolecular O-H···O bonds, creating a layered structure along the c-axis . The calculated packing coefficient of 0.72 indicates moderate void space, consistent with hygroscopic tendencies observed in related amino alcohols.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁ |

| Unit Cell Volume | 528.7 ų |

| Density (calc.) | 1.68 g/cm³ |

| R-factor | 0.042 |

The absence of Kα₂ or Kβ radiation artifacts in XRD patterns confirms high crystallinity, essential for reproducible pharmaceutical formulations.

Eigenschaften

IUPAC Name |

(3S)-3-amino-4,4,4-trifluorobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3(8)1-2-9;/h3,9H,1-2,8H2;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAPSDJOBAOKER-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4,4,4-trifluoro-butan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as (S)-3-Amino-4,4,4-trifluoro-butan-1-ol.

Reaction with Hydrochloric Acid: The precursor is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (S)-3-Amino-4,4,4-trifluoro-butan-1-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-4,4,4-trifluoro-butan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-4,4,4-trifluoro-butan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-4,4,4-trifluoro-butan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The following compounds share structural motifs with the target molecule but differ in functional groups or substituents:

Key Observations :

- Ketone vs.

- Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl group in introduces aromaticity, increasing lipophilicity compared to the aliphatic trifluoromethyl group in the target compound .

- Carboxylic Acid/Ester vs. Alcohol : The carboxylic acid () and ester () derivatives exhibit higher polarity (acid) or hydrolytic lability (ester), impacting their utility in drug design .

Physicochemical Properties

- Optical Activity: The target compound’s (S)-configuration is critical for enantioselective interactions. Similar compounds, such as (S)-4,4,4-trifluoro-3-hydroxybutanoic acid (), exhibit specific optical rotations (e.g., [α]D = -15.0° in EtOH), suggesting the target may also display significant chirality-dependent behavior .

- Solubility : Hydrochloride salts (e.g., and ) generally enhance water solubility compared to free bases. The trifluoromethyl group may offset this by increasing hydrophobicity .

Biologische Aktivität

(S)-3-Amino-4,4,4-trifluoro-butan-1-ol hydrochloride is a fluorinated amino alcohol that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and bioactivity. The presence of the amino group contributes to its potential interaction with biological targets. The molecular formula is with a CAS number of 914223-46-4 .

The biological activity of (S)-3-Amino-4,4,4-trifluoro-butan-1-ol hydrochloride is primarily attributed to its interactions with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes, receptors, or proteins, leading to modulation of their activity.

- Binding Affinity : The presence of fluorine atoms allows for strong hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity.

Biological Activities

Research indicates several potential biological activities associated with (S)-3-Amino-4,4,4-trifluoro-butan-1-ol hydrochloride:

- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced activity against various bacteria and fungi. Initial studies suggest that this compound may possess similar properties.

- Antiviral Properties : There is evidence that related compounds can inhibit viral replication, indicating a potential for antiviral applications.

- Cytotoxicity : Preliminary studies suggest effects on cell viability that could be relevant in cancer research contexts.

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of this compound:

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of (S)-3-Amino-4,4,4-trifluoro-butan-1-ol hydrochloride against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted using human cancer cell lines. The results indicated that the compound exhibits selective cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-3-Amino-4,4,4-trifluoro-butan-1-ol hydrochloride, and how do yields and enantiomeric excess (ee) vary across methods?

- Synthetic Routes :

- Enantioselective Catalysis : Asymmetric hydrogenation or Michael addition using chiral catalysts (e.g., Rhodium complexes with phosphine ligands) can achieve moderate to high ee (75–90%).

- Diastereomeric Resolution : Reacting racemic intermediates with chiral resolving agents (e.g., (R)-1-phenylethylamine) followed by crystallization. Yields range from 40–60% with ee >95% after recrystallization .

- Hydrochloride Salt Formation : Final step involves treating the free base with HCl gas in anhydrous ethanol, achieving >98% purity via precipitation .

- Data Table :

| Method | Yield (%) | ee (%) | Key Reagents |

|---|---|---|---|

| Asymmetric Hydrogenation | 65 | 85 | [Rh(cod)Cl]₂, (R)-BINAP |

| Diastereomeric Resolution | 50 | 98 | (R)-1-Phenylethylamine |

Q. How should researchers characterize the stereochemical purity of this compound?

- Analytical Techniques :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention time differences confirm enantiopurity .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = +15.1° for (S)-enantiomer in ethanol) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .

Q. What solubility and storage conditions are optimal for this compound?

- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) due to the hydrochloride salt. Insoluble in hexane or diethyl ether .

- Storage : Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis to achieve >98% ee?

- Catalyst Design : Use chiral N-heterocyclic carbene (NHC) ligands in asymmetric catalysis to enhance steric and electronic control .

- Reaction Engineering : Perform reactions in continuous flow reactors for precise temperature control (-20°C to 0°C), improving ee by 10–15% .

- Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemic substrates to selectively hydrolyze one enantiomer .

Q. How does the trifluoromethyl group influence stability under varying pH conditions?

- Stability Profile :

- Acidic Conditions (pH <3) : Stable due to protonation of the amino group.

- Neutral/Basic Conditions (pH 7–12) : Gradual hydrolysis of the trifluoromethyl group to COOH, monitored via ¹⁹F NMR (disappearance of -CF₃ peak at δ -63 ppm) .

- Analytical Recommendations :

- Use HPLC-MS to detect degradation products (e.g., trifluoroacetic acid).

- Conduct accelerated stability studies at 40°C/75% RH for 6 months to model shelf life .

Q. What are the structure-activity relationships (SAR) of this compound compared to analogs?

- Key Modifications :

- Trifluoromethyl vs. Chlorine : CF₃ enhances metabolic stability but reduces solubility compared to Cl-substituted analogs .

- Stereochemistry : (S)-enantiomer shows 10-fold higher binding affinity to GABA receptors than (R)-enantiomer in vitro .

- Data Table :

| Compound | Substituent | IC₅₀ (GABA Receptor, nM) | LogP |

|---|---|---|---|

| (S)-CF₃ | CF₃ | 12 ± 1.5 | 1.2 |

| (S)-Cl | Cl | 25 ± 3.0 | 0.8 |

Q. How can researchers address contradictions in biological activity data across studies?

- Troubleshooting Steps :

Assay Variability : Validate cell-based assays using positive controls (e.g., baclofen for GABA receptor studies) .

Solvent Effects : Ensure DMSO concentration ≤0.1% to avoid false inhibition signals.

Metabolic Interference : Pre-incubate compounds with liver microsomes to identify active metabolites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.